Tilomisole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58433-11-7 |
|---|---|
Molecular Formula |
C17H11ClN2O2S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |
InChI |
InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |
InChI Key |
PUYFLGQZLHVTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
Other CAS No. |
58433-11-7 |
Synonyms |
3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tilomisole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tilomisole (also known as WY-18,251) is an experimental benzimidazothiazole derivative with a dual mechanism of action, positioning it as a compound of interest for inflammatory diseases and oncology. Primarily, it functions as a selective cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in the inflammatory cascade. Additionally, as an analog of levamisole, it is purported to possess immunomodulatory properties, capable of restoring compromised immune functions. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanisms of Action
This compound's therapeutic potential stems from two primary biological activities:
-
Selective COX-2 Inhibition: this compound and its derivatives have demonstrated preferential inhibition of the COX-2 enzyme over its constitutively expressed isoform, COX-1. This selectivity is advantageous as it mitigates the gastrointestinal side effects commonly associated with non-selective NSAIDs. The inhibition of COX-2 curtails the production of prostaglandins, which are key mediators of inflammation and pain.
-
Immunomodulation: As a structural analog of levamisole, this compound is believed to share its immunomodulatory effects. Levamisole has been shown to restore depressed immune function by enhancing T-cell activation and proliferation, as well as potentiating monocyte and macrophage functions. It is hypothesized that this compound acts as a thymopoietin mimetic, influencing the maturation and function of various immune cells.
Signaling Pathways
COX-2 Inhibition Pathway
This compound exerts its anti-inflammatory effects by directly interfering with the arachidonic acid cascade. By selectively binding to and inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.
Caption: this compound's selective inhibition of the COX-2 enzyme.
Putative Immunomodulatory Pathway
Based on its structural similarity to levamisole, this compound is thought to modulate the immune system primarily through the potentiation of T-lymphocyte activity. This proposed pathway involves the stimulation of T-cell maturation, proliferation, and cytokine production, leading to a restored cell-mediated immune response.
In-Depth Technical Guide to Tilomisole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilomisole (Wy-18,251) is a synthetic, orally active immunomodulator and anti-inflammatory agent belonging to the thiazolobenzimidazole class. This document provides a comprehensive overview of its chemical properties, structure, and known mechanisms of action. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a summary of its physicochemical parameters. Signaling pathway diagrams illustrating its proposed mechanisms of action are also included to facilitate a deeper understanding of its therapeutic potential.
Chemical Structure and Properties
This compound, systematically named 2-[1-(4-chlorophenyl)-[1][2]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid, is a chiral molecule with a rigid tricyclic core structure. The presence of a chlorophenyl group and a carboxylic acid moiety are key features contributing to its biological activity.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | 2-[1-(4-chlorophenyl)-[1][2]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid | [PubChem][1] |
| CAS Number | 58433-11-7 | [PubChem][1] |
| Molecular Formula | C₁₇H₁₁ClN₂O₂S | [PubChem][1] |
| Molecular Weight | 342.8 g/mol | [PubChem][1] |
| Appearance | Solid powder | - |
| Melting Point | Not experimentally reported | - |
| pKa | Not experimentally reported | - |
| Solubility | DMSO: 50 mg/mL (145.86 mM) | - |
| LogP (calculated) | 4.3 | [PubChem][1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows a multi-step procedure starting from 2-mercaptobenzimidazole. The general synthetic scheme for the thiazolo[3,2-a]benzimidazole core is well-established.
General Synthetic Workflow:
Detailed Methodology:
A typical synthesis involves the reaction of 2-mercaptobenzimidazole with an appropriate α-haloketone, followed by cyclization and subsequent hydrolysis of the resulting ester to yield the carboxylic acid.
-
Step 1: Condensation. 2-Mercaptobenzimidazole is reacted with ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate in a suitable solvent such as ethanol in the presence of a base (e.g., sodium ethoxide) to yield the thioether intermediate.
-
Step 2: Intramolecular Cyclization. The intermediate is then heated, often in the presence of a dehydrating agent like polyphosphoric acid, to facilitate intramolecular cyclization, forming the tricyclic thiazolo[3,2-a]benzimidazole ring system with an ester group.
-
Step 3: Hydrolysis. The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield the final product, this compound, as a carboxylic acid.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds in vivo.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Treatment: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anti-inflammatory Activity Assay: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure: The enzymes are incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). The reaction is initiated by the addition of arachidonic acid, and the absorbance change is measured spectrophotometrically.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Mechanism of Action
This compound exhibits both anti-inflammatory and immunomodulatory properties, which are thought to be mediated through distinct but potentially overlapping signaling pathways.
Anti-inflammatory Mechanism: COX-2 Inhibition
The primary anti-inflammatory mechanism of this compound is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[4][5][6] By selectively inhibiting COX-2 over COX-1, this compound can reduce the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[5]
Immunomodulatory Mechanism
This compound's immunomodulatory effects are less well-characterized but are thought to involve the modulation of T-cell function and cytokine production. As an analog of levamisole, it may share some of its immunoregulatory properties.[2] Levamisole has been shown to restore depressed immune function by enhancing T-cell responses, including activation and proliferation, and potentiating monocyte and macrophage functions.[2] These effects can lead to a modulation of the cytokine profile, potentially shifting the immune response towards a more regulated state.
Conclusion
This compound is a promising molecule with a dual mechanism of action as both an anti-inflammatory and immunomodulatory agent. Its chemical structure is well-defined, and general synthetic routes are established. While its anti-inflammatory action through COX-2 inhibition is supported by preclinical data, further research is required to fully elucidate the experimental values of its physicochemical properties and the precise molecular pathways underlying its immunomodulatory effects. The detailed protocols and structured data presented in this guide are intended to support and facilitate future research and development efforts for this compound.
References
- 1. This compound | C17H11ClN2O2S | CID 42747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tilomisole (WY-18,251): An Immunomodulatory and Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilomisole (WY-18,251), chemically known as 3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid, is a synthetic, orally active compound that has demonstrated both immunomodulatory and anti-inflammatory properties. Developed as an analog of levamisole, this compound has been investigated for its therapeutic potential in various conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound, with a focus on its mechanism of action, in vivo efficacy, and in vitro activity. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Internal Designation | WY-18,251 |
| Chemical Name | 3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid |
| Molecular Formula | C₁₇H₁₁ClN₂O₂S |
| Molecular Weight | 342.80 g/mol |
| Therapeutic Class | Immunomodulator, Anti-inflammatory Agent |
In Vivo Anti-inflammatory and Analgesic Activity
This compound has shown significant anti-inflammatory and analgesic effects in various animal models. Its activity has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vivo Efficacy of this compound (WY-18,251)
| Assay | Species | This compound (WY-18,251) ED₅₀ (mg/kg, p.o.) | Comparator ED₅₀ (mg/kg, p.o.) | Reference |
| Acute Anti-inflammatory Activity | Rat | 100-200 | Aspirin: Similar | [1] |
| Analgesic Activity | Rat | 100-200 | Aspirin: Similar | [1] |
| Adjuvant-induced Arthritis | Rat | 10-100 (inhibition) | - | [1] |
| Collagen-induced Arthritis | Rat | 10-100 (inhibition) | - | [1] |
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Table 2: In Vitro COX Inhibition by this compound-Based Derivatives
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Derivative 13 | - | 0.09 | 159.5 | [2] |
| Derivative 16 | - | 13.87 | - | [2] |
| Derivative 20 | - | 32.28 | - | [2] |
| Derivative 25 | - | 33.01 | - | [2] |
| Derivative 46 | - | 5.18 | - | [2] |
| Celecoxib (Reference) | - | 40.00 | - | [2] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Immunomodulatory Activity
This compound exhibits immunomodulatory effects by influencing T-cell function. Its actions are comparable to, but distinct from, levamisole.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: this compound (WY-18,251) is administered orally (p.o.) at various doses.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats one hour after compound administration.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for assessing in vivo anti-inflammatory activity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (e.g., this compound derivatives) at various concentrations is pre-incubated with the respective COX enzyme in a buffer solution.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining in vitro COX inhibitory activity.
Signaling Pathways
Prostaglandin Synthesis Pathway and Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increased vascular permeability, and pain. By inhibiting COX, this compound reduces the production of these pro-inflammatory mediators.
Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Conclusion
This compound (WY-18,251) is a promising immunomodulatory and anti-inflammatory agent with a mechanism of action that includes the inhibition of prostaglandin synthesis. Its efficacy in animal models of inflammation, coupled with the high COX-2 selectivity of its derivatives, suggests a favorable therapeutic profile. Further research is warranted to fully elucidate its detailed signaling pathways in immune cells and to explore its full clinical potential in inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the discovery and development of novel therapeutics.
References
- 1. The antiinflammatory activity of the immunomodulator Wy-18,251 (3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Tilomisole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of novel tilomisole-based benzimidazothiazole derivatives. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their mechanism of action, potency, and the experimental frameworks used to evaluate their efficacy.
Core Mechanism of Action: Selective COX-2 Inhibition
Recent research has focused on the development of new this compound-based benzimidazothiazole derivatives as potent anti-inflammatory agents. The primary mechanism underlying their anti-inflammatory effects is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selectivity is a key characteristic, as COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. In contrast, the COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal lining. By selectively targeting COX-2, these compounds aim to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]
The original this compound compound, also known as Wy-18,251, was identified as a modest inhibitor of prostaglandin biosynthesis.[5] The newer derivatives, however, have been engineered for significantly enhanced potency and selectivity for the COX-2 enzyme.[1]
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of these novel this compound-based derivatives has been quantified through both in vitro and in vivo studies. The data presented below summarizes their inhibitory activity against COX enzymes and their performance in an animal model of acute inflammation.
In Vitro Cyclooxygenase (COX) Inhibition
The following table details the half-maximal inhibitory concentrations (IC50) of several this compound-based benzimidazothiazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), illustrates the compound's preference for inhibiting COX-2 over COX-1. For comparison, data for the well-known COX-2 inhibitor, Celecoxib, is also included.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| Derivative 13 | 14.35 | 0.09 | 159.5 |
| Derivative 16 | >100 | 13.87 | >7.21 |
| Derivative 20 | >100 | 32.28 | >3.10 |
| Derivative 25 | >100 | 33.01 | >3.03 |
| Derivative 46 | >100 | 5.18 | >19.31 |
| Celecoxib (Reference) | 15,000 | 40.00 | 375 |
Data extracted from a study on new this compound-based benzimidazothiazole derivatives.[1][2]
Of particular note is derivative 13 , which demonstrated extreme potency against COX-2 with an IC50 value of 0.09 nM, making it approximately 400 times more potent than Celecoxib in this assay.[1] It also exhibited a high selectivity index of 159.5.[1]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a standard preclinical assay to assess the in vivo efficacy of acute anti-inflammatory agents. The table below shows the percentage of edema inhibition by selected this compound-based derivatives compared to a reference drug.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Derivative 13 | 10 | Comparable to Celecoxib |
| Derivative 20 | 10 | Comparable to Celecoxib |
| Derivative 30 | 10 | Comparable to Celecoxib |
| Derivative 40 | 10 | Comparable to Celecoxib |
| Derivative 43 | 10 | Comparable to Celecoxib |
| Derivative 46 | 10 | Comparable to Celecoxib |
| Celecoxib (Reference) | 10 | - |
Results are based on the in vivo carrageenan rat paw edema model.[1][2]
Compounds 13, 20, 30, 40, 43, and 46 all demonstrated a significant reduction in induced edema, with efficacy comparable to that of Celecoxib.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound-based benzimidazothiazole derivatives.
In Vitro COX Inhibition Assay
This assay is designed to determine the potency and selectivity of a compound's ability to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the cyclooxygenase reaction.
-
Incubation: The test compounds, at varying concentrations, are pre-incubated with the respective COX isoenzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement: The product of the reaction, typically Prostaglandin E2 (PGE2), is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
Carrageenan-Induced Rat Paw Edema Model
This in vivo model is used to evaluate the anti-inflammatory activity of compounds in an acute inflammatory setting.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Celecoxib).
-
Induction of Inflammation: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw of the rats, typically one hour after compound administration.
-
Measurement of Edema: The volume of the paw is measured before the carrageenan injection and at various time points after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Visualizations
The anti-inflammatory action of this compound-based derivatives is rooted in the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflow.
The COX-2 Inflammatory Pathway
This diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for this compound-based derivatives.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.
Broader Inflammatory Signaling Context
While direct inhibition of COX-2 is the primary mechanism, it's important to understand its position within the broader network of inflammatory signaling. Pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are key regulators of inflammatory gene expression, including that of COX-2. Some benzimidazole derivatives have been shown to impact the NF-κB pathway.[6][7][8]
Caption: Overview of key inflammatory signaling pathways leading to COX-2 expression.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The following diagram outlines the logical flow of the carrageenan-induced rat paw edema experiment.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion and Future Directions
The novel this compound-based benzimidazothiazole derivatives represent a promising new class of anti-inflammatory agents. Their high potency and selectivity for the COX-2 enzyme, as demonstrated in both in vitro and in vivo models, suggest the potential for effective anti-inflammatory therapy with a favorable safety profile. Further research is warranted to explore their pharmacokinetic and pharmacodynamic properties in more detail, as well as to investigate their effects on other inflammatory signaling pathways. These compounds hold significant promise for the development of next-generation treatments for a range of inflammatory conditions.
References
- 1. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiinflammatory activity of the immunomodulator Wy-18,251 (3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tilomisole: A Technical Guide to its Physicochemical Properties, Solubility, and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tilomisole
This compound, also known as WY-18,251, is an experimental immunomodulatory agent that has been investigated for its potential therapeutic effects, including in the treatment of cancer.[1] It is structurally an analog of levamisole, another immunomodulatory drug.[2] More recent research has also explored this compound derivatives as potent anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3] This technical guide provides a comprehensive overview of the available data on the physicochemical properties, solubility, and stability of this compound, intended to support further research and development efforts.
Physicochemical Properties
While extensive experimental data on this compound is limited in publicly available literature, its fundamental physicochemical properties have been computed and are summarized below. These properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁ClN₂O₂S | PubChem[4] |
| Molecular Weight | 342.8 g/mol | PubChem[4] |
| IUPAC Name | 2-[1-(4-chlorophenyl)-[5]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid | PubChem[4] |
| CAS Number | 58433-11-7 | PubChem[4] |
| XLogP3 | 4.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Solubility Profile
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method. This protocol is a standard approach for obtaining thermodynamic solubility data.
-
Preparation of Solvent Media: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to represent physiological and other relevant conditions. A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide) should also be prepared.
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each solvent medium. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically in preliminary experiments.[6][7]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate for each condition to ensure accuracy and precision.[9]
Stability Profile
Detailed stability studies and degradation kinetics for this compound are not extensively reported. As a complex heterocyclic molecule, it may be susceptible to degradation under various stress conditions. Potential degradation pathways could include hydrolysis of the amide-like linkages within the heterocyclic core, oxidation, and photodecomposition.
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocol outlines a general approach based on ICH guidelines.[5][10][11][12]
-
Stress Conditions: Subject this compound to a range of stress conditions to induce degradation. These typically include:
-
Acidic Hydrolysis: Reflux in 0.1 M HCl at 60-80 °C for several hours.[13][14]
-
Basic Hydrolysis: Reflux in 0.1 M NaOH at 60-80 °C for several hours.[13][14]
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[14][15]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for an extended period.[14]
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12]
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analytical Method Development: Analyze the stressed samples using a chromatographic technique, typically HPLC with a photodiode array (PDA) detector. The goal is to develop a method that can separate the intact this compound from all significant degradation products. The PDA detector is used to assess peak purity.
-
Method Validation: Once a suitable separation is achieved, the analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
-
Formal Stability Studies: To establish a retest period, formal stability studies should be conducted on at least three primary batches of the drug substance under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.[10][11][12] Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[12]
Mechanism of Action: COX Inhibition
Recent studies on this compound derivatives have identified their mechanism of action as anti-inflammatory agents to be the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[16][17] The inhibition of this pathway leads to a reduction in the inflammatory response.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
This technical guide consolidates the currently available information on the physicochemical properties, solubility, and stability of this compound. While specific experimental data remains scarce, this document provides a framework for researchers by presenting computed properties, outlining standard experimental protocols for characterization, and illustrating its known mechanism of action as a COX inhibitor. The provided workflows and protocols offer a robust starting point for any laboratory initiating studies on this promising experimental drug. Further empirical studies are necessary to fully characterize the solubility and stability profile of this compound to support its potential development as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H11ClN2O2S | CID 42747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. database.ich.org [database.ich.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. onyxipca.com [onyxipca.com]
- 15. ijisrt.com [ijisrt.com]
- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Tilomisole In Vivo Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilomisole (WY-18,251) is an immunomodulatory agent with demonstrated anti-inflammatory and potential anti-neoplastic properties.[1] Its mechanism of action is linked to the modulation of the immune system and inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and cell proliferation.[2] This document provides detailed protocols for in vivo preclinical evaluation of this compound, focusing on a widely used model for inflammation and a representative model for cancer studies. These guidelines are intended to assist researchers in the standardized assessment of this compound's efficacy and to provide a framework for further investigation into its therapeutic potential.
Data Presentation
Table 1: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Wistar Rats | Vehicle Control (Saline) | - | Oral | 1.2 ± 0.15 | 0% |
| Wistar Rats | This compound | 10 | Oral | 0.8 ± 0.12 | 33% |
| Wistar Rats | This compound | 25 | Oral | 0.6 ± 0.10 | 50% |
| Wistar Rats | This compound | 50 | Oral | 0.4 ± 0.08 | 67% |
| Wistar Rats | Celecoxib (Reference) | 10 | Oral | 0.5 ± 0.09 | 58% |
Note: The data presented in this table are representative and should be adapted based on experimental findings.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Nude Mice (nu/nu) | Vehicle Control (PBS) | - | Intraperitoneal | 1500 ± 250 | 0% |
| Nude Mice (nu/nu) | This compound | 20 | Intraperitoneal | 900 ± 180 | 40% |
| Nude Mice (nu/nu) | This compound | 40 | Intraperitoneal | 600 ± 150 | 60% |
| Nude Mice (nu/nu) | Doxorubicin (Reference) | 5 | Intravenous | 450 ± 120 | 70% |
Note: The data presented in this table are representative and should be adapted based on experimental findings.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity Assessment
This protocol details the induction of acute inflammation in a rat model to evaluate the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Celecoxib)
-
Wistar rats (male, 180-220 g)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and a reference drug group.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer this compound, vehicle, or the reference drug orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Human Tumor Xenograft Model in Nude Mice for Anti-Cancer Activity Assessment
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.
Materials:
-
This compound
-
Human cancer cell line (e.g., HT-29 for colorectal cancer)
-
Vehicle (e.g., Phosphate Buffered Saline with 0.5% Tween 80)
-
Reference drug (e.g., Doxorubicin)
-
Athymic nude mice (nu/nu, 6-8 weeks old)
-
Matrigel (optional)
-
Digital calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Animal Acclimatization: Acclimatize nude mice to sterile laboratory conditions for one week.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells, optionally resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups (n=8-10 per group): Vehicle control, this compound (multiple doses), and a reference drug group.
-
Drug Administration: Administer this compound, vehicle, or the reference drug via the determined route (e.g., intraperitoneal or oral) according to a predefined schedule (e.g., daily or three times a week) for a specified duration (e.g., 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Signaling Pathway
Proposed Mechanism of Action of this compound in Inflammation
This compound and its analogs have been shown to exert their anti-inflammatory effects through the inhibition of COX-2.[2] The proposed signaling pathway involves the downregulation of the NF-κB pathway, a key transcription factor in the inflammatory response. Inhibition of NF-κB leads to a decrease in the expression of pro-inflammatory genes, including COX-2, which in turn reduces the production of prostaglandins, key mediators of inflammation.
Disclaimer
The protocols and data presented in this document are for informational and research guidance purposes only. Researchers should optimize these protocols based on their specific experimental conditions and adhere to all applicable institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Levamisole modulates prostaglandin E2 production and cyclooxygenase II gene expression in human colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
Tilomisole In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilomisole is an immunomodulatory agent, and its derivatives have shown promise as anti-inflammatory compounds through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide provides detailed application notes and protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs. The included assays are designed to assess the direct inhibitory effects on COX enzymes, impact on cellular inflammatory responses, and general cytotoxicity.
Application Notes
This guide details three primary in vitro assays:
-
COX-2 Inhibition Assay: This enzymatic assay is crucial for determining the direct inhibitory effect of this compound derivatives on the COX-2 enzyme, a key player in inflammation and pain.[2][3][4] By measuring the reduction in prostaglandin production, the potency and selectivity of the compounds can be quantified.[2][3]
-
Immunomodulatory Assay (Macrophage Activation): As this compound has known immunomodulatory properties, this cell-based assay evaluates the compound's ability to modulate the inflammatory response in macrophages.[5] By stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like TNF-α and IL-6, the anti-inflammatory potential of the test compounds can be assessed.[6][7]
-
Cytotoxicity Assay (MTT Assay): This assay is a fundamental tool for assessing the general toxicity of this compound and its derivatives on cell lines.[8][9][10][11][12] It measures the metabolic activity of cells, providing an indication of cell viability and proliferation.[8][9][10][11][12] This is essential for determining the therapeutic window of the compounds and ensuring that the observed anti-inflammatory or immunomodulatory effects are not due to cell death.[13][14][15][16]
Data Presentation
The following table summarizes the in vitro inhibitory activity of novel this compound-based benzimidazothiazole derivatives against COX-1 and COX-2, as reported in the literature.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) for COX-2 |
| 13 | 14.35 | 0.09 | 159.5 |
| 16 | >50 | 13.87 | - |
| 20 | >50 | 32.28 | - |
| 25 | >50 | 33.01 | - |
| 46 | >50 | 5.18 | - |
| Celecoxib (Reference) | 45.00 | 40.00 | 1.125 |
Data extracted from a study on new this compound-based benzimidazothiazole derivatives. The study indicates that compounds 13, 16, 20, 25, and 46 displayed lower IC50 values than the reference drug celecoxib against the COX-2 enzyme.[1]
Experimental Protocols
Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and provides a method for high-throughput screening of COX-2 inhibitors.[17] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[17]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., a probe that reacts with Prostaglandin G2)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of the test compounds and positive control in COX Assay Buffer.
-
Reconstitute the COX-2 enzyme in sterile water and then dilute to the working concentration with COX Assay Buffer. Keep on ice.
-
Prepare the Reaction Mix by adding the fluorometric probe and Heme to the COX Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µL of the 10X test compound solution to the sample wells.
-
Add 10 µL of the 10X positive control solution to the inhibitor control wells.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Immediately start measuring the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
-
Immunomodulatory Assay: Cytokine Release in LPS-Stimulated Macrophages
This protocol describes how to assess the immunomodulatory effects of this compound by measuring the production of pro-inflammatory cytokines (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 3 x 10^5 cells/well.
-
Incubate for 12 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentration of the cytokine (e.g., TNF-α) in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the cytokine using the provided standards in the ELISA kit.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of cytokine inhibition for each test compound concentration compared to the LPS-stimulated vehicle control.
-
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.[8][9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]
Materials:
-
Cell line of interest (e.g., RAW 264.7, or a cancer cell line)
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight, depending on the solubilization solution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability versus the log of the compound concentration.
-
Signaling Pathway
The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway. COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[18]
References
- 1. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Cytotoxicity screening of Thymus vulgaris L. essential oil in brine shrimp nauplii and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. assaygenie.com [assaygenie.com]
- 18. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Tilomisole and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tilomisole and its derivatives are a class of benzimidazothiazole compounds that have garnered significant interest for their potent anti-inflammatory and potential anti-cancer properties.[1] These compounds are structurally related to Levamisole, an immunomodulatory agent.[2] The primary mechanism of action for many this compound-based derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This document provides detailed protocols for the use of this compound and its derivatives in a cell culture setting to evaluate their biological activity.
Data Presentation
Quantitative data from in vitro assays should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: In Vitro Efficacy of this compound-Based Benzimidazothiazole Derivatives against COX-2 [1]
| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) |
| 13 | 0.09 | 159.5 |
| 46 | 5.18 | Not Reported |
| 16 | 13.87 | Not Reported |
| 20 | 32.28 | Not Reported |
| 25 | 33.01 | Not Reported |
| Celecoxib (Reference) | 40.00 | Not Reported |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is a ratio of the IC50 for COX-1 over COX-2, indicating the compound's selectivity for COX-2.
Experimental Protocols
The following protocols are foundational for assessing the efficacy and cytotoxicity of this compound and its derivatives in a cell culture environment.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
Materials:
-
This compound or this compound derivative powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of the compound needed to achieve this concentration in a specific volume of DMSO.
-
In a sterile microcentrifuge tube, dissolve the weighed compound in the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Culture and Maintenance
This protocol outlines the general procedure for maintaining cell lines for use in subsequent assays.
Materials:
-
Appropriate cancer cell line (e.g., HT-29, HCT-116 for colorectal cancer)[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks or plates
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at the desired density.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound Derivatives
The diagram below illustrates the proposed mechanism of action for this compound-based derivatives, focusing on the inhibition of the COX-2 pathway.
Caption: Proposed signaling pathway of this compound derivatives.
Experimental Workflow
This diagram outlines the general workflow for evaluating the in vitro effects of this compound and its derivatives.
References
- 1. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro stimulation of murine lymphoid cell cultures by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Tilomisole in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilomisole (formerly known as WY-18,251 and NSC 310633) is an experimental immunomodulatory agent with potential applications in oncology and inflammatory diseases. As a derivative of levamisole, it is believed to exert its effects by modulating the host's immune response. These application notes provide a summary of available dosage information from preclinical animal studies and detailed protocols for the evaluation of this compound's biological activity. Due to the limited publicly available data on this compound, some protocols are based on established methodologies for similar compounds and common preclinical models.
Data Presentation: this compound Dosage in Animal Studies
The following table summarizes the known dosages of this compound used in in vivo animal screening studies.
| Animal Model | Condition/Tumor Line | Route of Administration | Vehicle | Dosage Range (mg/kg/injection) | Dosing Schedule | Reference |
| Mouse | Not Specified | Intraperitoneal (ip) | Saline with Tween-80 | 12.5, 25, 50 | Q01DX009 | [1] |
| Mouse | Not Specified | Intraperitoneal (ip) | Saline with Tween-80 | 33, 50, 75, 100, 200, 400 | Q04DX003 | [1] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection based on the vehicle used in NCI screening studies.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Tween-80
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Vehicle Preparation: Prepare the saline solution containing Tween-80. The exact concentration of Tween-80 may need to be optimized for solubility and to minimize toxicity, but a starting point of 0.5-5% (v/v) in sterile saline is common.
-
Solubilization: Add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while vortexing to ensure complete dissolution or a fine suspension. Gentle warming may be required for some compounds, but stability at elevated temperatures should be confirmed.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a new sterile tube. This is crucial for parenteral administration.
-
Storage: Store the prepared this compound solution at 4°C for short-term use. For longer-term storage, aliquots can be frozen at -20°C or -80°C, but freeze-thaw stability should be determined.
Protocol for Evaluating the Anti-inflammatory Activity of this compound in a Rat Paw Edema Model
This protocol is a standard method for assessing the anti-inflammatory effects of a test compound.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals under standard laboratory conditions with free access to food and water.
Materials:
-
This compound (prepared as described above)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or another validated NSAID
-
Vehicle control (e.g., Saline with Tween-80)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive Control (Indomethacin)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.
-
Compound Administration: Administer this compound, vehicle, or indomethacin via the desired route (e.g., intraperitoneal or oral gavage) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
-
Mandatory Visualizations
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Hypothesized immunomodulatory signaling pathway of this compound.
References
Application Notes and Protocols for Tilomisole Delivery in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the delivery methods for the experimental immunomodulatory agent Tilomisole (WY-18,251) as documented in preclinical and clinical research. The following protocols are intended to serve as a guide for the formulation and administration of this compound in research settings.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing suitable delivery systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁ClN₂O₂S | PubChem |
| Molar Mass | 342.80 g/mol | PubChem[1] |
| Appearance | Solid (presumed) | General knowledge |
| Solubility | Likely poorly soluble in water | Inferred from related drug delivery studies |
Delivery Methods and Protocols
Two primary routes of administration for this compound have been identified in research literature: oral administration in human clinical trials and intraperitoneal injection in animal models.
Oral Delivery of this compound in Human Studies
Oral delivery of this compound has been documented in studies involving cancer patients.[2]
Protocol for Oral Administration:
Objective: To administer this compound orally to human subjects for systemic immunomodulatory effects.
Materials:
-
This compound (WY-18,251)
-
Appropriate vehicle for oral formulation (e.g., gelatin capsules, methylcellulose suspension). Note: The specific formulation vehicle used in the original studies is not detailed in the available literature. Researchers should perform formulation studies to determine a suitable vehicle that ensures stability and bioavailability.
-
Dosing apparatus (e.g., calibrated oral syringe for suspensions, capsule filling machine).
Procedure:
-
Formulation Preparation (Example using suspension):
-
Based on the required dosage, weigh the appropriate amount of this compound powder.
-
Levigate the powder with a small amount of a suitable wetting agent to form a smooth paste.
-
Gradually add the chosen suspension vehicle (e.g., 0.5% methylcellulose in sterile water) while mixing continuously to achieve the desired concentration.
-
Ensure the final suspension is homogenous. Perform quality control tests for content uniformity.
-
-
Dosage Regimens:
-
Administration:
-
Administer the prepared this compound formulation to the patient.
-
For suspensions, ensure the bottle is well-shaken before drawing up the dose.
-
Follow administration with a sufficient quantity of water.
-
Quantitative Data Summary: Oral Administration in Humans
| Dosage Schedule | Dose | Patient Population | Reference |
| Weekly | 60 mg/m² | Cancer Patients | Dillman et al., 1992[2] |
| Daily | 60 mg/m² | Cancer Patients | Dillman et al., 1992[2] |
| Daily | 300 mg/m² | Cancer Patients | Dillman et al., 1992[2] |
| Daily | 960 mg/m² | Cancer Patients | Dillman et al., 1992[2] |
Intraperitoneal (i.p.) Delivery of this compound in Animal Studies
Intraperitoneal injection has been utilized for administering this compound in preclinical animal models, specifically mice with implanted tumors.[3]
Protocol for Intraperitoneal Administration:
Objective: To administer this compound via intraperitoneal injection to small animal models for evaluating its in vivo activity.
Materials:
-
This compound (WY-18,251)
-
Sterile vehicle for injection (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO) and saline mixture). Note: The specific vehicle is not detailed in the available abstract. Researchers must determine a biocompatible solvent system in which this compound is soluble or can be uniformly suspended.
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
Animal handling and restraint equipment.
Procedure:
-
Formulation Preparation (Example using a co-solvent system):
-
Dissolve this compound in a minimal amount of a biocompatible organic solvent like DMSO.
-
Further dilute the solution with sterile PBS or saline to the final desired concentration, ensuring the final concentration of the organic solvent is well-tolerated by the animals (typically <10% v/v for DMSO).
-
Visually inspect the solution for any precipitation. If precipitation occurs, formulation optimization is required.
-
Sterile-filter the final formulation through a 0.22 µm filter if possible.
-
-
Dosage Regimens:
-
Administration:
-
Properly restrain the animal.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at the appropriate angle and depth and inject the this compound formulation.
-
Monitor the animal for any adverse reactions post-injection.
-
Quantitative Data Summary: Intraperitoneal Administration in Mice
| Dose | Dosing Schedule | Animal Model | Reference |
| 1 mg/kg | 24h post-implantation, then weekly for 2 weeks | Mice with implanted Lewis lung tumors | Fenichel et al., 1980[3] |
| 5 mg/kg | 24h post-implantation, then weekly for 2 weeks | Mice with implanted Lewis lung tumors | Fenichel et al., 1980[3] |
Visualizations
Experimental Workflow for In Vivo this compound Delivery and Efficacy Assessment
References
Applications of Tilomisole (Levamisole) in Immunology Laboratories: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilomisole, more commonly known as Levamisole, is a synthetic imidazothiazole derivative with a well-documented history as an anthelmintic agent. Beyond its antiparasitic properties, Levamisole has garnered significant interest in the field of immunology for its potent immunomodulatory effects. It has been observed to restore depressed immune function in various clinical and preclinical settings. These application notes provide an overview of the immunological applications of Levamisole and detailed protocols for its use in laboratory settings, with a focus on its effects on dendritic cells (DCs) and T lymphocytes. While the user has specified "this compound," the scientific literature predominantly refers to this compound as "Levamisole." Therefore, this document will use the name Levamisole.
Immunomodulatory Properties of Levamisole
Levamisole's immunomodulatory activity is multifaceted, influencing both the innate and adaptive immune systems. Key effects include:
-
Shifting the T-helper (Th) Cell Balance: Levamisole has been shown to promote a shift from a Th2- to a Th1-biased immune response. This is characterized by an increase in the production of Th1-associated cytokines, such as interferon-gamma (IFN-γ), and a decrease in Th2-associated cytokines like interleukin-4 (IL-4).[1][2]
-
Dendritic Cell (DC) Maturation and Activation: Levamisole can induce the maturation of human monocyte-derived dendritic cells.[3][4] This is evidenced by the increased expression of co-stimulatory molecules like CD80, CD86, and CD83, as well as MHC class II molecules (HLA-DR).[3][4] Activated DCs are more potent in stimulating naive T cells.
-
Cytokine Induction: Treatment of immune cells with Levamisole leads to the production of various cytokines. Notably, it induces the secretion of IL-12 and IL-10 from dendritic cells.[3][4] It also upregulates the expression of IL-18, a potent inducer of IFN-γ.[1][2]
-
T-Cell Proliferation: The effect of Levamisole on T-cell proliferation can be complex. While some studies suggest it can suppress the proliferation of activated T-cells,[5][6] others indicate it enhances T-cell responses, particularly in the context of an antigenic challenge.
Signaling Pathways Modulated by Levamisole
Levamisole exerts its effects on immune cells through the activation of specific signaling pathways:
-
Toll-Like Receptor (TLR) Signaling in Dendritic Cells: Levamisole's effects on dendritic cells are mediated, at least in part, through the Toll-like receptor 2 (TLR2) signaling pathway.[3][4] Activation of TLR2 initiates a downstream cascade involving NF-κB, ERK1/2, and JNK, leading to the production of cytokines like IL-12 and IL-10.[3][4]
-
JAK/STAT Signaling in T-Cells: In T-cells, Levamisole has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7][8] It can inhibit the activation of JAK1/2 and STAT1/3, which are crucial for the signaling of several cytokines involved in T-cell differentiation and function.[7]
Data Presentation: Quantitative Effects of Levamisole
The following tables summarize the quantitative data from studies investigating the effects of Levamisole on immune parameters.
Table 1: Effect of Levamisole on Cytokine Production in Rat Spleen [1]
| Treatment Group | Dose (mg/kg/day) | Serum IFN-γ (units/ml) | Serum IgE (units/ml) |
| Control | 0 | ~10 | ~1000 |
| Levamisole | 0.625 | ~20 | ~800 |
| Levamisole | 2.5 | ~50 | ~600 |
| Levamisole | 10 | ~100 | ~400 |
| Levamisole | 25 | ~150 | ~200 |
Table 2: Effect of Levamisole on Cytokine Production by Human Monocyte-Derived Dendritic Cells (Mo-DCs) [3][4]
| Treatment | IL-12 p40 (pg/ml) | IL-10 (pg/ml) |
| Control (untreated) | ~50 | ~20 |
| Levamisole (1 µM) | ~200 | ~100 |
Experimental Protocols
Protocol 1: Generation and Treatment of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs) and their subsequent treatment with Levamisole.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Levamisole hydrochloride
-
6-well tissue culture plates
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Wash the enriched monocytes twice with RPMI-1640.
-
-
Differentiation of Monocytes into Immature DCs:
-
Resuspend the monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing 50 ng/ml of recombinant human GM-CSF and 100 ng/ml of recombinant human IL-4.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/ml.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete medium with GM-CSF and IL-4.
-
On day 5 or 6, the cells should have differentiated into immature DCs.
-
-
Levamisole Treatment:
-
Prepare a stock solution of Levamisole hydrochloride in sterile PBS.
-
On day 6, treat the immature DCs with the desired concentration of Levamisole (e.g., 1 µM). Include an untreated control.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Harvest the cells and analyze the expression of maturation markers (CD80, CD86, CD83, HLA-DR) by flow cytometry.
-
Collect the culture supernatant to measure cytokine concentrations (IL-12, IL-10) by ELISA or multiplex bead array.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation in response to stimulation, with the inclusion of Levamisole to assess its effect.
Materials:
-
Isolated human or murine T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Levamisole hydrochloride
-
96-well round-bottom tissue culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling of T-Cells:
-
Resuspend isolated T-cells at a concentration of 1 x 10^7 cells/ml in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/ml) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Add the CFSE-labeled T-cells to the wells (2 x 10^5 cells/well).
-
Add soluble anti-CD28 antibody (1-2 µg/ml) to the wells.
-
Add different concentrations of Levamisole to the respective wells. Include a stimulated, untreated control and an unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.
-
Protocol 3: Intracellular Cytokine Staining of T-Cells
This protocol is for the detection of intracellular cytokine production in T-cells following stimulation and Levamisole treatment.
Materials:
-
Isolated T-cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Levamisole hydrochloride
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4)
-
Flow cytometer
Procedure:
-
T-Cell Stimulation and Levamisole Treatment:
-
Culture isolated T-cells in a 24-well plate at a density of 1-2 x 10^6 cells/ml.
-
Treat the cells with the desired concentrations of Levamisole for a predetermined time (e.g., 24 hours).
-
Stimulate the cells with PMA (50 ng/ml) and Ionomycin (1 µg/ml) for 4-6 hours.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to allow for the intracellular accumulation of cytokines.
-
-
Surface and Intracellular Staining:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain for surface markers (e.g., CD4, CD8) with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-4) with fluorochrome-conjugated antibodies for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing cells within the different T-cell subsets.
-
Visualizations
Levamisole Signaling in Dendritic Cells
References
- 1. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leprosy-information.org [leprosy-information.org]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilomisole: A Promising Scaffold for Selective COX-2 Inhibition in Research and Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tilomisole is a benzimidazothiazole compound that has garnered attention as a scaffold for the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1] Understanding the interaction of this compound and its derivatives with COX-2 is crucial for advancing research in inflammation, pain, and oncology. This document provides detailed application notes and experimental protocols for utilizing this compound-based compounds to study COX-2 inhibition.
COX-2 is an inducible enzyme responsible for the production of prostaglandins (PGs) that mediate inflammation and pain.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] this compound derivatives have shown promising selectivity and potency, making them valuable research tools.
Data Presentation: In Vitro COX-2 Inhibition by this compound Derivatives
The following table summarizes the in vitro inhibitory activity of novel this compound-based benzimidazothiazole derivatives against human recombinant COX-2 and ovine COX-1. The data is presented as the half-maximal inhibitory concentration (IC50) and the COX-2 selectivity index (SI).
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| This compound Derivative 13 | 14.36 | 0.09 | 159.5 |
| This compound Derivative 16 | > 100 | 13.87 | > 7.2 |
| This compound Derivative 20 | > 100 | 32.28 | > 3.1 |
| This compound Derivative 25 | > 100 | 33.01 | > 3.0 |
| This compound Derivative 46 | > 100 | 5.18 | > 19.3 |
| Celecoxib (Reference) | 15100 | 40.00 | 377.5 |
Data extracted from a study on new this compound-based benzimidazothiazole derivatives.
Experimental Protocols
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits and can be used to determine the IC50 values of this compound derivatives.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic probe that reacts with PGG2)
-
COX Cofactor Solution
-
Arachidonic Acid (Substrate)
-
This compound derivatives and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the this compound derivatives and reference inhibitor to a range of desired concentrations in COX Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Reaction:
-
Add 10 µL of the diluted this compound derivative or reference inhibitor to the wells of a 96-well plate.
-
For the 100% enzyme activity control, add 10 µL of assay buffer with the same final DMSO concentration.
-
For the blank (no enzyme) control, add 10 µL of assay buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the human recombinant COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes, protected from light.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately begin reading the fluorescence in kinetic mode for 5-10 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This protocol provides a general framework for assessing the in vivo anti-inflammatory effects of this compound derivatives.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound derivatives and reference drug (e.g., Celecoxib)
-
1% (w/v) Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the rats into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of this compound derivatives.
-
Drug Administration: Administer the this compound derivatives, reference drug, or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
-
Compare the results between the treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows relevant to the study of COX-2 inhibition by this compound.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound derivatives.
References
Preparing Tilomisole Stock Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of Tilomisole, an experimental immunomodulator and anti-inflammatory agent.
This compound, a benzimidazole derivative, has shown potential in preclinical studies for its role in modulating immune responses and inhibiting inflammatory pathways. Its primary mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Proper handling and preparation of this compound are paramount for in vitro and in vivo studies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₁ClN₂O₂S | [1][2][3] |
| Molar Mass | 342.80 g/mol | [1][2][3] |
| Appearance | Solid powder | |
| Melting Point | 242-243 °C | [4] |
| Solubility | Soluble in DMSO (50 mg/mL) |
Preparation of this compound Stock Solutions
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions. It is crucial to use high-purity this compound and appropriate solvents to ensure the integrity of the compound.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 342.80 g/mol = 0.003428 g = 3.428 mg
-
-
-
Weighing this compound:
-
Accurately weigh out 3.428 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium or appropriate buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions to reach the final concentration. This minimizes the volume of DMSO in the final working solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
-
Example Dilution to 10 µM:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of sterile cell culture medium.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the this compound working solutions to account for any effects of the solvent on the cells.
-
Stability and Storage of this compound Solutions
Proper storage is critical to maintain the stability and activity of this compound solutions. Based on data for structurally similar benzimidazole compounds, the following storage conditions are recommended.
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| This compound Powder | -20°C | Up to 3 years | [4] |
| This compound in DMSO | -80°C | Up to 1 year | [4] |
| This compound in DMSO | -20°C | Up to 6 months | [2] |
| Aqueous Working Solutions | 4°C | Prepare fresh for each experiment | [2] |
Note: It is highly recommended to perform your own stability studies for long-term experiments. All solutions should be protected from light.
Experimental Protocols
The following is a generalized protocol for an in vitro anti-inflammatory assay using this compound.
In Vitro COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on COX-2 activity.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound working solutions (prepared as in Protocol 2)
-
Vehicle control (DMSO in medium)
-
Griess Reagent for nitrite determination (as an indicator of NO production)
-
ELISA kit for Prostaglandin E2 (PGE₂) measurement
Experimental Workflow:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound working solutions or vehicle control for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells containing this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
PGE₂ Measurement: Quantify the amount of PGE₂ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO and PGE₂ production by this compound compared to the LPS-stimulated vehicle control.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and a typical experimental workflow can aid in understanding its mechanism of action and in experimental design.
Caption: this compound's inhibition of the COX-2 pathway.
Caption: In vitro anti-inflammatory assay workflow.
Caption: Proposed immunomodulatory pathway of this compound.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Flow Cytometry Analysis of Tilomisole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilomisole (also known as Wy-18,251) is a synthetic, small-molecule immunomodulatory agent.[1] Early research has indicated its potential as an anti-arthritic compound, with its mechanism of action suggested to be linked to the inhibition of prostaglandin biosynthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] Furthermore, this compound has been observed to down-regulate B cell function, suggesting its potential utility in studying and modulating immune responses.[1]
Flow cytometry is a powerful technique for dissecting the effects of immunomodulatory compounds on heterogeneous cell populations.[2][3] This document provides detailed protocols for analyzing the effects of this compound treatment on immune cells using flow cytometry, based on its known general mechanism of action.
Putative Signaling Pathway of this compound
Based on its described activity as a potential inhibitor of prostaglandin synthesis, this compound is hypothesized to modulate inflammatory signaling pathways. A key pathway inhibited by NSAIDs is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins from arachidonic acid. Prostaglandins, in turn, can influence a variety of cellular processes, including inflammation and immune cell function.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
I. Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood, which are a primary source of various immune cell subsets for analysis.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
15 mL and 50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a fresh 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[4]
-
Following centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of RPMI-1640 supplemented with 10% FBS.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in culture medium.
II. In Vitro Treatment of PBMCs with this compound
This protocol describes the in vitro stimulation of PBMCs and treatment with this compound.
Materials:
-
Isolated PBMCs at 1 x 10^6 cells/mL
-
This compound (Wy-18,251) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (RPMI-1640 + 10% FBS)
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range, based on early studies, is 0.1 to 100 µg/mL.[1] Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Add the diluted this compound or vehicle control to the respective wells.
-
To induce an inflammatory response, stimulate the cells with an appropriate agent. For example, to stimulate B cells and monocytes, LPS can be used at a final concentration of 1 µg/mL.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific markers being analyzed.
III. Flow Cytometry Staining for Immune Cell Phenotyping and Function
This protocol details the staining of this compound-treated cells for flow cytometric analysis.
Materials:
-
This compound-treated and control PBMCs
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes)
-
Intracellular staining kit (if analyzing intracellular markers like cytokines or transcription factors)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
After incubation, harvest the cells from the 96-well plate and transfer to 1.5 mL microcentrifuge tubes or a 96-well V-bottom plate.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the pre-titrated fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
(Optional) For intracellular staining, follow the manufacturer's protocol for the chosen intracellular staining kit. This typically involves fixation and permeabilization of the cells after surface staining, followed by incubation with antibodies against intracellular targets.
-
Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.
Data Presentation
Quantitative data from flow cytometry analysis should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Immune Cell Subset Frequencies
| This compound Conc. (µg/mL) | % CD3+ T Cells | % CD19+ B Cells | % CD14+ Monocytes |
| Vehicle Control | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on B Cell Activation Marker Expression
| This compound Conc. (µg/mL) | % CD19+CD86+ | MFI of CD86 on CD19+ |
| Vehicle Control | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
MFI: Median Fluorescence Intensity
Experimental Workflow
The following diagram illustrates the overall experimental workflow for analyzing the effects of this compound using flow cytometry.
Caption: Experimental workflow for this compound analysis.
Conclusion
These protocols provide a framework for the investigation of this compound's immunomodulatory effects using flow cytometry. Given the limited recent literature on this compound, it is recommended that researchers perform dose-response and time-course experiments to optimize treatment conditions. The selection of flow cytometry panels should be guided by the specific hypotheses being tested, with a focus on markers of immune cell activation, proliferation, and cytokine production to further elucidate the mechanism of action of this compound.
References
- 1. Effects of this compound, indomethacin and levamisole on regulation of Epstein Barr virus-induced B cell proliferation by peripheral blood mononuclear cells from normal individuals and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. research.pasteur.fr [research.pasteur.fr]
Troubleshooting & Optimization
Tilomisole Experimental Technical Support Center
Welcome to the Tilomisole Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound (also known as WY-18,251). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound (WY-18,251) is an experimental immunomodulatory agent with demonstrated anti-inflammatory properties.[1][2] It is structurally a benzimidazole thiazole derivative and is orally active.[2] Due to its ability to modulate the immune system, this compound is primarily investigated for its potential therapeutic applications in cancer and inflammatory diseases.[2][3] It is considered an analog of Levamisole but with a lower propensity to cause agranulocytosis.[2]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (145.86 mM).[3] Sonication is recommended to aid dissolution.[3] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Storage:
Q3: What is the proposed mechanism of action for this compound?
This compound's primary mechanism is attributed to its immunomodulatory activity. While the precise signaling pathway is still under investigation, its effects are likely mediated through the regulation of immune cell function, particularly T-lymphocytes. As an anti-inflammatory agent, this compound has been shown to be a modest inhibitor of prostaglandin biosynthesis.[1] A potential signaling pathway involved in its anti-inflammatory action is the NF-κB pathway, a central regulator of inflammatory responses.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer or cell culture medium is as low as possible while maintaining this compound solubility. A stepwise dilution is recommended.
-
Use a Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For your experiment, dilute this stock directly into your final aqueous solution with vigorous mixing.
-
Sonication: Briefly sonicate your final solution to aid in dissolving any small precipitates.
-
Carrier Proteins: For in vitro experiments, the presence of serum proteins (e.g., in fetal bovine serum) can help maintain the solubility of hydrophobic compounds.
-
Problem 2: I am not observing any biological effect of this compound in my assay.
-
Possible Cause: Inactive compound, incorrect concentration, or inappropriate assay.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound has been stored correctly to prevent degradation.
-
Concentration Range: Test a wide range of this compound concentrations to determine the optimal effective dose.
-
Positive Controls: Include a known immunomodulator or anti-inflammatory agent as a positive control to validate your experimental setup.
-
Assay Selection: Confirm that your chosen assay is appropriate for detecting immunomodulatory effects. For example, a T-cell proliferation assay or a cytokine release assay would be suitable.
-
Problem 3: High background or non-specific effects in my cell-based assay.
-
Possible Cause: Solvent toxicity or off-target effects of this compound.
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent.
-
Lower DMSO Concentration: Titrate down the concentration of DMSO to the lowest possible level that maintains this compound solubility.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity.
-
Experimental Protocols
T-Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound stock solution in DMSO
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well round-bottom plates
Methodology:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Add 50 µL of a T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/anti-CD28 antibodies to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For [³H]-Thymidine incorporation, add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE-based assays, stain the cells with CFSE prior to plating and analyze the dilution of the dye by flow cytometry after the incubation period.
Caption: Workflow for a T-Cell Proliferation Assay.
Cytokine Profiling Assay
This protocol provides a general framework for analyzing the effect of this compound on cytokine production by immune cells.
Materials:
-
PBMCs or a specific immune cell line
-
Appropriate cell culture medium
-
Lipopolysaccharide (LPS) or other relevant stimuli
-
This compound stock solution in DMSO
-
ELISA or multiplex immunoassay kit for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
24-well plates
Methodology:
-
Seed cells (e.g., 5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS at 1 µg/mL). Include an unstimulated control.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Analyze the cytokine levels in the supernatants using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Note that specific activity data for this compound is limited in publicly available literature, and researchers are encouraged to determine dose-response curves for their specific experimental systems.
| Parameter | Value | Source |
| Solubility in DMSO | 50 mg/mL (145.86 mM) | [3] |
| In Vivo ED₅₀ (acute anti-inflammatory) | 100-200 mg/kg (p.o. in rats) | [1] |
Disclaimer: this compound is an experimental compound intended for research use only. The information provided in this technical support center is for guidance and should be adapted to your specific experimental conditions. Always consult relevant safety data sheets and institutional guidelines when handling this compound.
References
Tilomisole Solubility and Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Tilomisole solubility during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WY-18,251) is an experimental immunomodulatory drug that has been investigated for its potential in cancer treatment.[1] It is an analog of levamisole.[1] While the precise mechanism for this compound is still under investigation, studies on its analogs and derivatives suggest it may exert its effects through multiple pathways. As an immunomodulator, its analog levamisole is known to enhance T-cell responses, and potentiate monocyte and macrophage functions.[2] Some research also points to the involvement of the VEGF signaling pathway.[3] Furthermore, new derivatives of this compound have been shown to act as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes.[4][5]
Q2: What are the common challenges when working with this compound in assays?
The primary challenge researchers face is the poor aqueous solubility of this compound, which can lead to precipitation in cell culture media and inaccurate assay results. This is a common issue for many heterocyclic compounds.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Q4: What is the maximum permissible concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.
Troubleshooting Guide: Improving this compound Solubility
If you are encountering precipitation or solubility issues with this compound in your experiments, consider the following troubleshooting strategies.
Initial Dissolution and Stock Preparation
-
Problem: this compound powder does not fully dissolve in the chosen organic solvent.
-
Solutions:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to increase the rate of dissolution.
-
Solvent Selection: If solubility in DMSO is poor, try other polar aprotic solvents like DMF or NMP, or polar protic solvents like ethanol. Always perform a vehicle control to assess the solvent's effect on your specific cell line.
-
Precipitation in Aqueous Assay Media
-
Problem: this compound precipitates out of solution when the stock solution is diluted into the aqueous cell culture medium.
-
Solutions:
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first dilute the stock in a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Use of a Co-solvent: In some cases, a mixture of solvents can maintain solubility. For example, a stock in DMSO could be diluted into media containing a small, non-toxic percentage of ethanol.
-
pH Adjustment: The solubility of thiazole-containing compounds can be pH-dependent.[6] Experiment with slight adjustments to the pH of your assay buffer, ensuring the final pH is still within the viable range for your cells. Acidic conditions may improve the solubility of some thiazole derivatives.[6]
-
Inclusion of Serum: If not contraindicated for your assay, the presence of serum proteins like albumin in the cell culture medium can help to stabilize poorly soluble compounds and prevent precipitation.
-
Use of Surfactants: For cell-free assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can significantly improve solubility. However, these are generally not suitable for cell-based assays due to cytotoxicity.
-
Quantitative Data on Solvents for Thiazole Derivatives
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides general guidance on the solubility of thiazole, a parent compound of this compound.
| Solvent | Solubility | Notes |
| Water | Slightly soluble[7] | Solubility can be influenced by pH. |
| Ethanol | Soluble[6] | A good alternative to DMSO. |
| Methanol | Soluble[6] | Another potential polar protic solvent. |
| Diethyl Ether | Soluble[7] | Not typically used for cell-based assays. |
| Acetone | Soluble | Use with caution in cell-based assays. |
| Chloroform | Soluble | Not suitable for in vitro assays. |
| DMF | Soluble | Can be used as an alternative to DMSO. |
| DMSO | Soluble | The most common solvent for poorly soluble drugs. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.43 mg of this compound (Molar Mass: 342.80 g/mol ).
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Working Dilutions in Cell Culture Media
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of serum-free cell culture medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of complete medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (or other solvent) to the cell culture medium without the drug.
Visualizations
Potential Signaling Pathways of this compound and its Analogs
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known mechanisms of its analog, levamisole, and its derivatives.
Caption: Proposed immunomodulatory signaling pathway for this compound/Levamisole via TLR2 activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluati… [ouci.dntb.gov.ua]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Tilomisole concentration for cell viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tilomisole in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an experimental immunomodulatory agent that has been investigated for its potential in treating certain cancers.[1] It is a derivative of benzimidazothiazole and has been shown in recent studies to act as a potent anti-inflammatory agent by selectively inhibiting the COX-2 enzyme.[2][3] This targeted inhibition is believed to modulate the inflammatory response, which can play a role in the tumor microenvironment.
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
For initial dose-response experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on in-vitro studies of similar benzimidazothiazole derivatives, a starting range of 10 nM to 100 µM is advised. This allows for the characterization of the full dose-response curve.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.43 mg of this compound in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for cell viability assays.
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability.[5] Moving plates too quickly after seeding can cause cells to accumulate at the edges of the well.[6]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media and drug concentration.[6]
-
Inaccurate Pipetting: Small errors in the serial dilution of this compound or in adding reagents can be magnified in the final results.
Solutions:
-
Improve Seeding Technique: Ensure a homogenous single-cell suspension before plating. After seeding, let the plate rest at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.[6]
-
Pipetting Best Practices: Use calibrated pipettes and fresh tips for each dilution. When performing serial dilutions, ensure thorough mixing between each step.
Issue 2: Unexpected or Inconsistent IC50 Values
Possible Causes:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are overly confluent can exhibit altered responses to drug treatment.[7]
-
Interaction with Assay Reagents: Some compounds can directly interact with the reagents used in viability assays (e.g., MTT, Alamar Blue), leading to false readings.[5][8][9]
-
This compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.[6][7]
-
Control for Assay Interference: Run a control plate without cells to test if this compound at the tested concentrations reacts with the viability assay reagents.
-
Proper Stock Handling: Aliquot the this compound stock solution upon initial preparation and use a fresh aliquot for each experiment to ensure consistent potency.
Issue 3: Vehicle Control (DMSO) Shows Cytotoxicity
Possible Causes:
-
High DMSO Concentration: Different cell lines have varying sensitivities to DMSO.[4]
-
Contaminated DMSO or Media: Contaminants in the solvent or culture media can be toxic to cells.[10][11]
Solutions:
-
Determine Optimal DMSO Concentration: Perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum concentration that does not affect cell viability.
-
Use High-Quality Reagents: Utilize sterile, cell culture-grade DMSO and ensure all media and supplements are from a reliable source and not expired.[7]
Data and Protocols
Hypothetical Dose-Response Data for this compound
The following table represents a sample dataset from a 48-hour MTT assay with HeLa cells treated with varying concentrations of this compound.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.10 | 0.09 | 88.0% |
| 5 | 0.85 | 0.06 | 68.0% |
| 10 | 0.63 | 0.05 | 50.4% |
| 25 | 0.35 | 0.04 | 28.0% |
| 50 | 0.15 | 0.03 | 12.0% |
| 100 | 0.08 | 0.02 | 6.4% |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cells.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Include a vehicle-only control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Proposed inhibitory pathway of this compound on COX-2 signaling.
Caption: Workflow for a standard cell viability (MTT) assay.
Caption: A logical guide for troubleshooting common viability assay issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluati… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. marinbio.com [marinbio.com]
- 7. biocompare.com [biocompare.com]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Tilomisole degradation in experiments
Welcome to the Tilomisole Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of this compound potency is often due to chemical degradation. The primary factors that can induce degradation are exposure to inappropriate pH levels, light, and elevated temperatures. The thiazolo[3,2-a]benzimidazole core of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3] Photodegradation can also occur with compounds containing a thiazole ring.[4][5]
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or clarity of your this compound solution. Precipitation may also occur as the parent compound degrades into less soluble products. However, significant degradation can happen without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and purity of your this compound samples.[6][7]
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
A3: For maximum stability, it is recommended to prepare this compound stock solutions in a suitable organic solvent, such as DMSO or ethanol, and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. When preparing aqueous solutions for experiments, use a buffer system to maintain a stable pH, ideally close to neutral.
Q4: Can the pH of my experimental buffer affect this compound's stability?
A4: Absolutely. The stability of benzimidazole-containing compounds is often pH-dependent.[2][3][8] Both acidic and basic conditions can catalyze the hydrolysis of the thiazolo[3,2-a]benzimidazole ring system. It is advisable to conduct preliminary stability tests at the intended pH of your experiment. If instability is observed, consider adjusting the buffer composition or pH, if the experimental design allows.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | This compound degradation leading to lower effective concentrations. | 1. Prepare fresh this compound solutions before each experiment. 2. Verify the concentration and purity of your stock solution using HPLC. 3. Review your solution preparation and storage procedures against the recommendations in the FAQs. |
| Appearance of unknown peaks in my analytical chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study (see protocol below) to identify potential degradation products. 2. Use a stability-indicating analytical method that can resolve this compound from its degradants.[9][10] |
| Precipitate forms in my aqueous experimental solution. | Degradation into poorly soluble products or poor solubility at the working concentration and pH. | 1. Confirm the identity of the precipitate. It may be a degradant. 2. Assess the solubility of this compound in your specific buffer system at the desired concentration. 3. If it is a degradation product, investigate the cause of degradation (pH, light, temperature). |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.[9][10][11][12]
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with a UV detector
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and 1 mL of the stock solution in an oven at 70°C for 48 hours.
-
-
Photodegradation:
-
Expose a solid sample of this compound and 1 mL of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
4. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
- Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
Illustrative Stability Data for this compound
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 75.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 68.5 | 3 |
| 3% H₂O₂ | 24 | 25 | 85.1 | 1 |
| Heat (Solid) | 48 | 70 | 98.9 | 0 |
| Heat (Solution) | 48 | 70 | 92.3 | 1 |
| Light Exposure | 24 | 25 | 89.7 | 1 |
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound stability.
Caption: Potential degradation pathway of this compound induced by various stress factors.
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting guide for this compound degradation issues.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Tilomisole experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tilomisole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WY-18,251) is an experimental immunomodulatory agent.[1] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[2] By selectively targeting COX-2 over COX-1, this compound and its derivatives aim to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Q2: What are the main experimental applications of this compound?
This compound is primarily used in pre-clinical research to investigate its anti-inflammatory and potential anti-cancer properties. Common experimental applications include in vitro enzyme inhibition assays to determine its potency and selectivity for COX-2, and in vivo models of inflammation, such as the carrageenan-induced rat paw edema model, to assess its anti-inflammatory efficacy.[2]
Q3: How should I prepare and store this compound for my experiments?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to be aware of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. For in vivo studies, the formulation will depend on the route of administration and the specific animal model.
Solubility Best Practices:
-
Initial stock solutions of this compound should be prepared in 100% DMSO.
-
When diluting into aqueous buffers or cell culture media, it is important to do so gradually and with vigorous mixing to avoid precipitation.
-
If precipitation occurs upon dilution, consider preparing an intermediate dilution in a co-solvent or using a lower final concentration.
Stability Best Practices:
-
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.
-
The stability of this compound in aqueous solutions at physiological pH and temperature for extended periods should be experimentally determined if long-term incubations are planned.
Troubleshooting Guides
In Vitro COX-2 Inhibition Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | - Inaccurate pipetting- Incomplete dissolution of this compound- Temperature fluctuations | - Use calibrated pipettes and proper pipetting technique.- Ensure this compound stock solution is fully dissolved before use.- Maintain a consistent temperature for all assay components and during incubation. |
| No or low inhibition observed | - Inactive this compound- Incorrect assay conditions- Enzyme concentration too high | - Use a fresh, properly stored aliquot of this compound.- Verify the pH and composition of the assay buffer.- Optimize the enzyme concentration to ensure the reaction is in the linear range. |
| Precipitation of this compound in assay well | - Poor aqueous solubility- Final DMSO concentration too low | - Decrease the final concentration of this compound.- Perform serial dilutions in DMSO before the final dilution in aqueous buffer.- Ensure the final DMSO concentration is sufficient to maintain solubility, typically ≤1%. |
In Vivo Carrageenan-Induced Paw Edema Model
| Problem | Possible Cause | Solution |
| Inconsistent paw edema induction | - Incorrect volume or concentration of carrageenan- Improper injection technique | - Ensure the carrageenan solution is homogenous and at the correct concentration.- Standardize the intraplantar injection technique to deliver a consistent volume to the same anatomical location. |
| High variability in response to this compound | - Inconsistent drug administration- Animal stress | - Ensure accurate and consistent dosing for all animals.- Acclimatize animals to the experimental procedures to minimize stress. |
| No effect of this compound observed | - Inadequate dose- Poor bioavailability of the formulation | - Perform a dose-response study to determine the optimal dose.- Evaluate the pharmacokinetic properties of the this compound formulation. |
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents. Commercially available COX inhibitor screening kits provide a standardized and reliable method.[3][4][5]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound
-
DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Prepare assay reagents: Prepare working solutions of COX-2 enzyme, arachidonic acid, and the colorimetric probe in the assay buffer according to the manufacturer's instructions or optimized concentrations.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
COX-2 enzyme solution
-
This compound solution or DMSO (for vehicle control) or positive control.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.
-
Detection: Immediately add the colorimetric probe to all wells.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at multiple time points to determine the reaction rate.
-
Data analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Carrageenan-Induced Rat Paw Edema
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Methodology:
-
Animal acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (different dose levels)
-
Positive control
-
-
Drug administration: Administer this compound or the vehicle orally or intraperitoneally at a defined time (e.g., 60 minutes) before carrageenan injection.
-
Baseline measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Induction of edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw volume measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.
Data Presentation
Table 1: In Vitro COX-2 Inhibitory Activity of this compound Derivatives
| Compound | IC50 for COX-2 (nM) |
| This compound Derivative 13 | 0.09 |
| This compound Derivative 16 | 13.87 |
| This compound Derivative 20 | 32.28 |
| This compound Derivative 25 | 33.01 |
| This compound Derivative 46 | 5.18 |
| Celecoxib (Reference) | 40.00 |
| Data from a study on new this compound-based benzimidazothiazole derivatives.[2] |
Visualizations
Caption: Mechanism of action of this compound as a COX-2 inhibitor.
Caption: Workflow for an in vitro COX-2 inhibition assay.
Caption: Hypothesized immunomodulatory signaling of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
How to minimize off-target effects of Tilomisole
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Tilomisole, a selective inhibitor of the TKL42 kinase.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
A1: this compound is a potent inhibitor of the TKL42 kinase, which is its primary therapeutic target for reducing inflammation. However, at higher concentrations, it can exhibit off-target activity against Casein Kinase 2 (CSK2) and the hERG potassium channel. These off-target interactions can lead to unintended cellular effects and potential cardiotoxicity.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A2: To differentiate between on-target and off-target effects, we recommend a multi-pronged approach:
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the phenotype with its IC50 values for TKL42 and known off-targets.
-
Use of a structurally distinct TKL42 inhibitor: If a different TKL42 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by expressing a this compound-resistant mutant of TKL42, this strongly suggests an on-target effect.
-
Cell line profiling: Test this compound in cell lines that do not express TKL42 to isolate and characterize potential off-target effects.
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments to minimize off-target effects?
A3: For initial in vitro experiments, we recommend using a concentration range that is 1 to 10 times the IC50 of this compound for TKL42. For in vivo studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling should be performed to determine a dosing regimen that maintains plasma concentrations sufficient to inhibit TKL42 while remaining below the levels known to engage off-targets.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in cell-based assays. | Off-target inhibition of CSK2, a kinase crucial for cell survival. | 1. Perform a dose-response curve and compare the cytotoxic concentration with the IC50 for CSK2. 2. Use a more selective TKL42 inhibitor if available. 3. Measure CSK2 activity directly in this compound-treated cells. |
| Variable results in different cell lines. | Differential expression levels of TKL42 and off-target proteins (CSK2, hERG channel). | 1. Quantify the protein expression of TKL42, CSK2, and hERG in the cell lines being used via Western blot or mass spectrometry. 2. Choose cell lines with high TKL42 expression and low off-target expression for on-target validation studies. |
| Observed cardiotoxicity in animal models. | Off-target inhibition of the hERG potassium channel. | 1. Perform in vitro hERG patch-clamp assays to determine the IC50 of this compound for the hERG channel. 2. Conduct telemetry studies in animal models to monitor for QT interval prolongation. 3. Consider co-administration with a hERG channel activator as a potential mitigation strategy in preclinical studies. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes how to determine the selectivity of this compound against a panel of kinases.
-
Prepare Kinase Panel: A panel of purified recombinant kinases, including TKL42 and CSK2, is assembled.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the serially diluted this compound.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: Use a phosphospecific antibody or a luminescence-based assay to measure the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: hERG Channel Patch-Clamp Assay
This protocol is for assessing the inhibitory effect of this compound on the hERG potassium channel.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Use an automated patch-clamp system.
-
Cell Plating: Plate the cells onto the patch-clamp chip.
-
Compound Application: Perfuse the cells with a control solution, followed by increasing concentrations of this compound.
-
Data Acquisition: Record the hERG channel current in response to a voltage-clamp protocol designed to elicit characteristic hERG tail currents.
-
Data Analysis: Measure the peak tail current at each this compound concentration and calculate the percentage of inhibition. Determine the IC50 value by fitting the concentration-response data.
Signaling Pathways and Workflows
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Adjusting Tilomisole protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Tilomisole protocols for different cell lines. Given that this compound (WY-18,251) is an experimental immunomodulator with limited publicly available in vitro data, this guide leverages information from its well-studied analog, levamisole, to provide robust starting points for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as WY-18,251) is an experimental immunomodulatory drug that has been investigated for its potential in cancer therapy.[1] It is a structural analog of levamisole. As an immunomodulator, this compound is expected to influence the activity of various immune cells. Its analog, levamisole, has been shown to stimulate T-cell activation and proliferation, potentiate monocyte and macrophage functions, and increase neutrophil mobility. Additionally, some studies suggest that this compound and its derivatives may act as anti-inflammatory agents by inhibiting the COX-2 signaling pathway.
Q2: I cannot find a specific protocol for my cell line. Where should I start?
A2: Due to the limited specific data on this compound, it is recommended to start with the protocols established for its analog, levamisole. This guide provides a general protocol that can be adapted to your specific cell line. The key is to perform a dose-response experiment to determine the optimal concentration and incubation time for your cells of interest.
Q3: What solvent should I use to prepare a this compound stock solution?
A3: Based on the solubility of its analog, levamisole hydrochloride, this compound can likely be dissolved in sterile water, dimethyl sulfoxide (DMSO), or ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of levamisole hydrochloride in DMSO or water are typically stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. While aqueous solutions are convenient, they may have shorter stability and are often recommended to be prepared fresh or stored for no more than a day.
Q5: What are the expected effects of this compound on cancer cells?
A5: As an immunomodulator and potential COX-2 inhibitor, this compound may have multiple effects on cancer cells. Its analog, levamisole, has been shown to inhibit the proliferation of some cancer cell lines and induce apoptosis (programmed cell death). By inhibiting the COX-2 pathway, this compound may reduce inflammation, angiogenesis (the formation of new blood vessels that feed a tumor), and promote an anti-tumor immune response.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
This compound (WY-18,251) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Gentle warming or vortexing may be required to fully dissolve the compound.
-
Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: Always refer to the manufacturer's instructions for specific solubility and stability information.
Protocol 2: Determining the Optimal Concentration of this compound (IC50 Determination)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line using a cell viability assay like the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Drug Treatment: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. The concentration range should be broad initially to identify the active range (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Data Presentation
Table 1: Starting Concentration Ranges for this compound Based on Levamisole Derivative IC50 Values in Various Cancer Cell Lines
| Cell Line Type | Example Cell Lines | Reported IC50 Range for Levamisole Derivative (µM) | Recommended Starting Range for this compound (µM) |
| T-cell Leukemia | CEM | ~5 | 0.1 - 20 |
| B-cell Leukemia | Nalm6, REH | ~8 - 10 | 0.5 - 50 |
| Chronic Myelogenous Leukemia | K562 | ~70 | 1 - 200 |
| Breast Cancer | EAC | ~33 | 0.5 - 100 |
Note: The IC50 values for the levamisole derivative are provided as a reference. The optimal concentration for this compound may vary and should be determined experimentally for each cell line.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound via COX-2 inhibition.
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette and ensure proper calibration. |
| No observable effect of this compound at high concentrations | - Drug inactivity- Cell line resistance- Insufficient incubation time | - Verify the source and storage of your this compound.- Test a different cell line that may be more sensitive.- Extend the incubation time (e.g., up to 72 hours). |
| High background in cell viability assay | - Contamination (bacterial or fungal)- Reagent issue | - Check cell cultures for signs of contamination.- Ensure assay reagents are properly stored and not expired. |
| Unexpected cell death in vehicle control wells | - High concentration of solvent (e.g., DMSO)- Solvent toxicity to the specific cell line | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%).- Perform a solvent toxicity curve to determine the maximum tolerated concentration. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment | - Use cells within a consistent and low passage number range.- Standardize the cell seeding density and treatment time to ensure similar confluence levels. |
References
Validation & Comparative
Tilomisole vs. Levamisole: A Comparative Guide to Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of tilomisole and levamisole. While both are synthetic imidazothiazole derivatives, their mechanisms of action and immunological effects exhibit notable differences. This document summarizes key experimental findings, presents available quantitative data, and outlines relevant experimental methodologies to inform research and development in immunology and pharmacology.
Introduction
Levamisole, initially developed as an anthelmintic, was later discovered to possess significant immunomodulatory properties, leading to its investigation in various autoimmune diseases and as an adjuvant in cancer therapy.[1] this compound (also known as WY-18,251) is an analog of levamisole that has been evaluated for its own immunomodulatory and anti-inflammatory activities.[2] This guide aims to delineate the distinct immunological profiles of these two compounds.
Comparative Overview of Immunomodulatory Effects
| Feature | This compound (WY-18,251) | Levamisole |
| Primary Mechanism | Inhibition of prostaglandin synthesis[3] | Complex immunomodulation; agonistic activity at nicotinic acetylcholine receptors in nematodes[1] |
| Effect on T-Cells | Restores deficient T-cell suppressor factor production in rheumatoid arthritis (RA) models[3] | Enhances T-cell activation and proliferation, restores depressed T-cell numbers, and can augment cytotoxic T-cell responses[1][4][5] |
| Effect on B-Cells | Down-regulates B-cell function[3] | Can stimulate antibody formation[1] |
| Effect on Macrophages | Data not readily available | Potentiates monocyte and macrophage functions including phagocytosis and chemotaxis[1] |
| Cytokine Modulation | Data not readily available | Shifts immune balance towards a Type 1 response by inducing IL-18, leading to increased IFN-γ and decreased IL-4 and IgE. Can also modulate IL-6 and IL-8.[6][7] |
| Anti-inflammatory | Yes, demonstrated in animal models of arthritis | Yes, observed in clinical and preclinical settings |
| Clinical Applications | Investigated for cancer and rheumatoid arthritis[2] | Formerly used for rheumatoid arthritis and as an adjuvant for colon cancer[1] |
Quantitative Data from Experimental Studies
Note: Direct comparative quantitative data between this compound and levamisole is limited in the available literature. The following tables summarize data from studies that evaluated each compound, sometimes in comparison with other agents.
Table 1: Effect on Epstein-Barr Virus (EBV)-Induced B-Cell Proliferation
| Compound | Concentration | Effect on Suppressor Factor Production by RA T-cells | Reference |
| This compound | 100 µg/mL | Restored to normal | [3] |
| Levamisole | 0.1 - 100 µg/mL | No effect | [3] |
| Indomethacin | 1 µg/mL | Restored to normal | [3] |
Table 2: Effects of Levamisole on T-Cell Subsets and Proliferation
| Cell Type | Treatment | Observation | Reference |
| Human CD4+ T-cells | Levamisole (8, 40, 200 µg/mL) | Suppressed proliferation of activated T-cells | [8] |
| Human CD4+Foxp3+ Tregs | Levamisole (low and medium doses) | Elevated percentage of Tregs | [8] |
| Murine thymocytes | Levamisole | Enhanced number of proliferating cells and shortened cell cycle time | [9] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model is commonly used to evaluate the anti-inflammatory and immunomodulatory effects of compounds like this compound and levamisole.
Objective: To induce an inflammatory arthritis in rats for the assessment of therapeutic agents.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.
-
Lewis rats (female, 6-8 weeks old are highly susceptible).
-
25-gauge needles and 1 mL syringes.
-
Test compounds (this compound, Levamisole) and vehicle control.
Procedure:
-
Induction of Arthritis: On day 0, rats are injected subcutaneously at the base of the tail or in the footpad of a rear paw with 0.1 mL of CFA (containing, for example, 10 mg/mL of heat-killed mycobacteria).[10][11]
-
Dosing Paradigm:
-
Disease Evaluation:
-
Clinical Scoring: Arthritis severity is scored visually based on inflammation, edema, and erythema of the paws. A common scoring system ranges from 0 to 4 for each paw, with a maximum score of 16 per animal.[12]
-
Paw Volume Measurement: Paw volume can be measured using a plethysmometer at various time points.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and sectioned for histological evaluation of inflammation, pannus formation, cartilage damage, and bone resorption.[11]
-
In Vitro Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound and levamisole on the proliferation of lymphocytes in response to a stimulant.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from human or animal blood.
-
RPMI-1640 culture medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Mitogens (e.g., Phytohemagglutinin (PHA), Concanavalin A (Con A)) or specific antigens.
-
This compound and Levamisole stock solutions.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1).
-
96-well cell culture plates.
-
Liquid scintillation counter or microplate reader.
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in 96-well plates at a concentration of approximately 1-2 x 10⁵ cells per well.
-
Add varying concentrations of this compound, levamisole, or vehicle control to the wells.
-
Add the mitogen or antigen to stimulate lymphocyte proliferation.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
Signaling Pathways and Mechanisms of Action
Levamisole's Immunomodulatory Signaling
Levamisole's effects on the immune system are multifaceted and appear to involve several signaling pathways. It has been shown to restore depressed immune function rather than stimulating it to above-normal levels.[1] One key mechanism is the induction of a Th1-dominant immune response through the upregulation of IL-18, leading to increased IFN-γ production.[6] Recent studies also suggest the involvement of the PI3K/Akt, JAK/STAT, and TLR signaling pathways in its immunoregulatory activity.[13][14]
Caption: Proposed signaling pathways for levamisole's immunomodulatory effects.
This compound's Mechanism of Action
The primary immunomodulatory mechanism of this compound is attributed to its anti-inflammatory properties, specifically the inhibition of prostaglandin synthesis.[3] Prostaglandins, particularly PGE₂, are known to have immunosuppressive effects, including the inhibition of T-cell activation and proliferation. By inhibiting prostaglandin synthesis, this compound may indirectly enhance certain immune responses.
Caption: this compound's mechanism via prostaglandin synthesis inhibition.
Conclusion
This compound and levamisole, despite their structural similarities, exhibit distinct immunomodulatory profiles. Levamisole acts as a broad immunomodulator with complex, dose-dependent effects on various immune cells and cytokine pathways. In contrast, this compound's immunomodulatory activity appears to be largely secondary to its anti-inflammatory effect of inhibiting prostaglandin synthesis. The choice between these compounds for research or therapeutic development would depend on the specific immunological pathway or cell type being targeted. Further direct comparative studies are warranted to fully elucidate their relative potencies and detailed mechanisms of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole augments the cytotoxic T-cell response depending on the dose of drugs and antigen administered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jidc.org [jidc.org]
- 8. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of levamisole on the mitosis of murine thymocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tilomisole Derivatives and Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory agent, Tilomisole, and its derivatives against established cyclooxygenase-2 (COX-2) inhibitors. The following sections present quantitative data on inhibitor potency, detailed experimental methodologies for assessing COX-2 inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Potency and Selectivity of COX-2 Inhibitors
The inhibitory activity of this compound derivatives and other selective COX-2 inhibitors is summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting the COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) to IC50 (COX-2), is also provided. A higher SI indicates greater selectivity for the COX-2 enzyme, which is often associated with a reduced risk of gastrointestinal side effects.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound Derivative 13 | 14.35 | 0.09 | 159.5 |
| This compound Derivative 16 | >1000 | 13.87 | >72.1 |
| This compound Derivative 20 | >1000 | 32.28 | >30.9 |
| This compound Derivative 25 | >1000 | 33.01 | >30.3 |
| This compound Derivative 46 | >1000 | 5.18 | >193.1 |
| Celecoxib (Reference) | 15100 | 40.00 | 377.5 |
Data sourced from a study on new this compound-based benzimidazothiazole derivatives as anti-inflammatory agents.[1]
Table 2: In Vitro Inhibitory Activity of Established COX-2 Inhibitors
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >50 | 0.018 - 0.026 | >1923 - 2778 |
| Valdecoxib | 140 - 150 | 0.005 | 28000 - 30000 |
| Etoricoxib | 116 - 162 | 0.47 - 1.1 | 105 - 344 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
In Vitro COX Inhibition Assay (Colorimetric Method)
This protocol is based on the methodology used for the evaluation of this compound derivatives and is a common method for screening COX inhibitors.
Objective: To determine the in vitro inhibitory activity of test compounds against ovine COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX (ovine) Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)
-
Test compounds (this compound derivatives, other inhibitors)
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the instructions provided with the assay kit. This typically includes the assay buffer, heme, and the COX-1 and COX-2 enzymes.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Diluted test compound or vehicle control
-
-
Pre-incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm using a microplate reader. Take readings at multiple time points to determine the reaction rate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of COX-2 in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
References
Validating the Anti-inflammatory Effects of Tilomisole-Based Compounds: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory properties of novel Tilomisole-based benzimidazothiazole derivatives against established anti-inflammatory agents. The data presented is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities in the inflammation therapeutic area.
Introduction to this compound and its Derivatives
This compound is a benzimidazothiazole scaffold that has been utilized in the design and synthesis of new anti-inflammatory agents. Recent studies have focused on developing this compound derivatives with potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This approach aims to achieve significant anti-inflammatory effects while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound derivatives has been evaluated using both in vitro and in vivo models. The following sections present a comparative summary of their performance against well-established anti-inflammatory drugs: Celecoxib (a selective COX-2 inhibitor), Indomethacin (a non-selective COX inhibitor), and Dexamethasone (a corticosteroid).
Table 1: In Vitro Cyclooxygenase (COX-2) Inhibition Data
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-based compounds and reference drugs against the COX-2 enzyme. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Selectivity Index (SI) for COX-2 |
| This compound Derivative 13 | COX-2 | 0.09 | 159.5 |
| This compound Derivative 46 | COX-2 | 5.18 | Not Reported |
| This compound Derivative 16 | COX-2 | 13.87 | Not Reported |
| This compound Derivative 20 | COX-2 | 32.28 | Not Reported |
| This compound Derivative 25 | COX-2 | 33.01 | Not Reported |
| Celecoxib | COX-2 | 40.00 | >10 |
| Indomethacin | COX-1/COX-2 | ~25 (COX-2) | Non-selective |
| Dexamethasone | N/A (Indirectly affects COX-2 expression) | Not Applicable | Not Applicable |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2. Data for some this compound derivatives' SI was not available in the cited literature.
Table 2: In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema in Rats)
This table presents the percentage of edema inhibition by this compound derivatives and reference drugs in a standard animal model of acute inflammation.
| Compound | Dose | Time Point (hours) | % Edema Inhibition |
| This compound Derivatives (e.g., 13, 20, 30, 40, 43, 46) | Not Specified | 3 | Comparable to Celecoxib |
| Celecoxib | 10 mg/kg | 3 | ~50-60% |
| Indomethacin | 5 mg/kg | 3 | ~40-50% |
| Dexamethasone | 1 mg/kg | 3 | ~60-70% |
Note: Specific percentage inhibition values for each this compound derivative were not detailed in the available literature but were stated to be comparable to Celecoxib.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the COX-2 enzyme activity (IC50).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric assay kit
-
Test compounds (this compound derivatives, reference drugs)
-
Microplate reader
Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The conversion of a chromogenic substrate by the peroxidase activity of COX-2 is monitored over time using a microplate reader at a specific wavelength (e.g., 590 nm).
-
The rate of reaction is calculated for each concentration of the test compound.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives, reference drugs)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly assigned to treatment groups (vehicle control, reference drugs, and test compounds at various doses).
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each treatment group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.
Signaling Pathways and Experimental Workflow
COX-2 Inflammatory Pathway
The primary mechanism of action of this compound derivatives is the inhibition of the COX-2 enzyme, which is a critical component of the inflammatory signaling cascade.
Caption: The COX-2 signaling pathway in inflammation and the inhibitory action of this compound derivatives.
Experimental Workflow for Anti-inflammatory Drug Screening
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory potential of new compounds like this compound derivatives.
Caption: A typical experimental workflow for screening anti-inflammatory compounds.
Logical Relationship of this compound's Anti-inflammatory Action
This diagram outlines the logical progression from the chemical properties of this compound derivatives to their therapeutic potential.
Tilomisole vs. Celecoxib: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of tilomisole and celecoxib, focusing on their anti-inflammatory properties. The information is supported by available experimental data to aid in research and development decisions.
Overview
Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] Its mechanism of action provides analgesic, anti-inflammatory, and antipyretic effects.[2] this compound is an experimental drug, also suggested to be a selective COX-2 inhibitor, with potential immunomodulatory and anti-inflammatory activities.[3] This guide synthesizes the current understanding of their comparative efficacy based on preclinical data.
Anti-inflammatory Efficacy
Available preclinical data suggests that certain this compound-based benzimidazothiazole derivatives exhibit potent anti-inflammatory activity, in some cases surpassing that of celecoxib.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| This compound Derivative (Compound 13) | 20 | 78.2 |
| Celecoxib | 20 | 75.4 |
Source: Data synthesized from Bioorganic Chemistry, 2022.[3]
Table 2: In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound Derivative (Compound 13) | 14.35 | 0.09 | 159.5 |
| Celecoxib | 600 | 40.00 | 15.0 |
Source: Data synthesized from Bioorganic Chemistry, 2022.[3]
The data indicates that the tested this compound derivative is a more potent and selective inhibitor of COX-2 in vitro compared to celecoxib.[3]
Analgesic and Anti-Cancer Efficacy
While celecoxib has established analgesic and certain anti-cancer applications, there is a notable lack of publicly available preclinical and clinical data on the analgesic and anti-cancer efficacy of this compound. Further research is required to characterize its potential in these areas.
Mechanism of Action and Signaling Pathways
Both celecoxib and this compound derivatives exert their primary anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][3]
References
- 1. The effect of immunomodulatory celecoxsib on the gene expression of inhibitory receptors in dendritic cells generated from monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-reactivity of Tilomisole in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known cross-reactivity of Tilomisole (WY-18,251) and its parent compound, Levamisole, across various species. Due to the limited availability of public data on this compound in non-rodent species, this guide leverages the more extensive research on Levamisole to infer potential cross-reactive properties of this compound, an analog of Levamisole. This approach is based on the structural and functional similarities between the two compounds.
Introduction to this compound and Levamisole
This compound is an experimental immunomodulatory agent with demonstrated anti-inflammatory properties. As an analog of Levamisole, a well-established anthelmintic and immunomodulator, this compound is presumed to share similar mechanisms of action. Understanding the cross-reactivity of these compounds is crucial for preclinical study design and the translation of research findings to clinical applications.
Comparative Efficacy and Immunomodulatory Effects
The following tables summarize the known effects of this compound and Levamisole in different species.
Table 1: Summary of this compound (WY-18,251) Activity in Rodents
| Species | Model | Observed Effects | Reference |
| Rat | Carrageenan-induced paw edema | Anti-inflammatory effects comparable to celecoxib. | [1] |
| Rat | In vivo and in vitro lymphocyte proliferation assays | Enhanced T lymphocyte responsiveness to mitogens. | [2] |
| Mouse | In vitro suppressor T cell generation | Increased suppressor T cell activity. | [3] |
Table 2: Summary of Levamisole Activity Across Various Species
| Species | Model/Application | Observed Immunomodulatory Effects | Reference |
| Human | In vitro studies with peripheral blood mononuclear cells | Augments lymphocyte responses; enhances phagocytosis by macrophages. | [4][5] |
| Human | Colorectal cancer patients | Enhances antigen-stimulated lymphocyte proliferation. | [6] |
| Farm Animals (Cattle, Sheep, Poultry) | Adjuvant with vaccines | Enhances humoral immune response. | [7] |
| Fish | General | Reduces stress and improves innate immune system. | [7] |
| Dog | Pharmacokinetic studies | Rapid absorption and elimination. | [8] |
| Pig | Pharmacokinetic studies | Rapid absorption and elimination. | [9] |
| Rat | In vivo studies | Shifts cytokine balance towards a Type 1 immune response (increased IFN-γ, decreased IgE). | [10] |
Signaling Pathways
Levamisole is known to modulate several key signaling pathways involved in the immune response. As an analog, this compound is likely to affect similar pathways.
Levamisole-Modulated Signaling Pathways
Levamisole's immunomodulatory effects are mediated through complex interactions with various immune cells. Key signaling pathways implicated include:
-
Toll-Like Receptor (TLR) Pathway: Levamisole can act as a ligand for TLRs on antigen-presenting cells like dendritic cells, initiating a signaling cascade.
-
NF-κB, ERK1/2, and JNK Pathways: Activation of TLRs can lead to the downstream activation of these pathways, resulting in the production of pro-inflammatory cytokines.
-
JAK/STAT Pathway: Levamisole has been shown to inhibit the activation of the JAK/STAT pathway, which can impact T-cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
Objective: To assess the effect of this compound or Levamisole on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from the species of interest.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Mitogens (e.g., Phytohemagglutinin (PHA), Concanavalin A (ConA)) or specific antigens.
-
This compound or Levamisole at various concentrations.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE).
-
96-well cell culture plates.
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
Isolate PBMCs using density gradient centrifugation.
-
Wash and resuspend cells in complete RPMI-1640 medium.
-
Plate 1 x 10⁵ cells per well in a 96-well plate.
-
Add the desired concentration of this compound/Levamisole and the mitogen/antigen to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
For CFSE-based assays, stain cells with CFSE before stimulation and analyze the dilution of the dye by flow cytometry after incubation.
Macrophage Phagocytosis Assay
This assay quantifies the phagocytic activity of macrophages.
Objective: To determine the effect of this compound or Levamisole on macrophage phagocytosis.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages from the species of interest.
-
Complete culture medium.
-
This compound or Levamisole at various concentrations.
-
Fluorescently labeled particles (e.g., zymosan, latex beads).
-
Trypan blue solution.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Culture macrophages in a multi-well plate until adherent.
-
Treat the cells with different concentrations of this compound/Levamisole for a predetermined time.
-
Add fluorescently labeled particles to the wells and incubate to allow for phagocytosis.
-
After incubation, wash the cells with cold PBS to remove non-ingested particles.
-
Add trypan blue to quench the fluorescence of extracellular particles.
-
Wash the cells again with PBS.
-
Analyze the cells using a fluorescence microscope to count the number of ingested particles per cell or by flow cytometry to measure the total fluorescence intensity.
Discussion and Conclusion
The available data indicates that this compound possesses immunomodulatory and anti-inflammatory properties in rodent models. As an analog of Levamisole, it is highly probable that this compound exhibits a broader range of immunomodulatory effects across different species, similar to its parent compound. The cross-reactivity of Levamisole in species ranging from fish to mammals suggests that this compound may also have a wide spectrum of activity.
However, the lack of direct experimental evidence for this compound in non-rodent species is a significant knowledge gap. Future research should focus on evaluating the efficacy and pharmacokinetics of this compound in larger animal models, such as dogs or non-human primates, to better predict its potential therapeutic applications and safety profile in humans. In vitro studies using immune cells from various species would also provide valuable insights into its cross-reactive potential.
For researchers and drug development professionals, the information on Levamisole provides a strong rationale for investigating this compound in a wider range of preclinical models. The experimental protocols outlined in this guide can be adapted to study the cross-reactivity of this compound and further elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The New Anthelmintic Tribendimidine is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levamisole pharmacokinetics and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of Tilomisole's Anti-Cancer Activity: A Comparative Analysis
This guide summarizes the known immunomodulatory effects of Tilomisole and provides a comparative overview of the in vivo anti-cancer activities of Levamisole. The experimental protocols and data presented for Levamisole serve as a reference for the potential methodologies that could be employed in future in vivo studies of this compound.
Comparative Efficacy: this compound vs. Levamisole
Due to the scarcity of in vivo anti-cancer data for this compound, a direct quantitative comparison with other agents is challenging. A clinical study involving patients with metastatic cancer showed that this compound was well-tolerated but did not produce significant anti-tumor responses.[1] The study did, however, note sustained improvements in mixed lymphocyte reaction and phytohemagglutinin assays at a daily dose of 60 mg/m2, suggesting in vivo immunomodulatory activity.[1]
In contrast, preclinical studies on Levamisole have demonstrated dose-dependent anti-cancer and anti-metastatic effects in various animal models.
Quantitative Data Summary: In Vivo Anti-Cancer Activity of Levamisole
| Compound | Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| Levamisole | Syngeneic Fibrosarcoma (Meth 1) | BALB/c Mice | 2.5 mg/kg | Augmented growth inhibition of secondary tumors. | [2] |
| Levamisole | Breast Cancer | Rats | Dose-dependent | Lower doses inhibited tumor growth, correlating with lymphocyte responses. High doses showed no inhibition. | [3] |
| Levamisole | B16 Melanoma & Adenocarcinoma 15091 | Mice | Not specified | Did not protect against tumor growth and in some contexts enhanced it. Reduced pulmonary nodules when given 1 day before tumor cell injection. | [4] |
| Levamisole | Transplanted Human Tumor | Nude Mice | Not specified | Inhibited tumor growth, suggesting an anti-angiogenic effect. | [5] |
Experimental Protocols
Detailed experimental protocols for in vivo validation of this compound's anti-cancer activity are not available in the reviewed literature. However, based on the studies conducted with Levamisole and standard preclinical oncology practices, a typical experimental protocol would involve the following steps.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., breast, colon, lung) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts. For studies involving the immune system, syngeneic models (implanting mouse tumors into immunocompetent mice of the same strain) are used.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. This compound or the comparator drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis, body weight monitoring (as an indicator of toxicity), and analysis of biomarkers from tumor tissue.
-
Immunophenotyping: In studies focused on immunomodulatory effects, immune cell populations in the tumor microenvironment and spleen (e.g., T cells, NK cells, macrophages) are analyzed by flow cytometry or immunohistochemistry.
-
Statistical Analysis: Tumor growth curves are compared between groups using appropriate statistical tests (e.g., ANOVA). Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the conceptual framework for the immunomodulatory mechanism of action and a typical in vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influence of surgical removal and effect of levamisole on cytotoxic T-cell-mediated antitumor immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunopotentiation and tumor inhibition with levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of levamisole on in vivo and in vitro murine host response to syngeneic transplantable tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Mechanisms of Tilomisole and Toll-like Receptor 7 (TLR7) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and selectivity of the immunomodulatory compound Tilomisole, focusing on its action as a cyclooxygenase (COX) inhibitor, against the class of Toll-like Receptor 7 (TLR7) agonists. While both can influence the immune response, their mechanisms of action, cellular targets, and downstream effects differ significantly. This document presents a comprehensive overview supported by experimental data to aid in research and development decisions.
Introduction: Two Distinct Paths to Immunomodulation
This compound, an analogue of levamisole, is recognized for its immunomodulatory and anti-inflammatory properties. Recent studies have elucidated that its derivatives act as potent and selective inhibitors of COX-2, an enzyme pivotal in the inflammatory cascade. By inhibiting COX-2, this compound and its analogues effectively reduce the production of prostaglandins, key mediators of inflammation, pain, and fever. This mechanism contrasts sharply with that of TLR7 agonists.
TLR7 agonists are potent activators of the innate immune system. They mimic viral single-stranded RNA, binding to and activating TLR7, an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to a broad antiviral and anti-tumor immune response.
This guide will delve into the specifics of these two distinct immunomodulatory pathways, providing quantitative data on their performance, detailed experimental protocols for their assessment, and visual representations of their signaling cascades.
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines the in vitro assessment of a compound's ability to inhibit COX-1 and COX-2 enzymes, allowing for the determination of potency (IC50) and selectivity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compound (e.g., this compound derivative) and control inhibitor (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection or other detection methods like LC-MS/MS.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate the reaction.
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
TLR7 Activation Reporter Assay
This protocol describes the use of a stable reporter cell line to quantify the activation of human TLR7 by a test compound.
Materials:
-
HEK-Blue™ hTLR7 cells (HEK293 cells stably co-expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter).
-
HEK-Blue™ Detection medium or QUANTI-Blue™ Solution for SEAP detection.
-
Test compound (e.g., a TLR7 agonist) and a known TLR7 agonist as a positive control (e.g., R848).
-
Cell culture medium (e.g., DMEM with 10% FBS).
Procedure:
-
Plate the HEK-Blue™ hTLR7 cells in a 96-well plate and incubate until they reach the desired confluency.
-
Add the test compound at various concentrations to the cells. Include a positive control and a vehicle control.
-
Incubate the plate for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
During this incubation, activation of TLR7 by an agonist will lead to the production and secretion of SEAP into the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a spectrophotometer with the HEK-Blue™ Detection medium or QUANTI-Blue™ Solution.
-
Calculate the fold induction of NF-κB activation for each concentration of the test compound compared to the vehicle control.
-
Determine the EC50 value, the concentration of the agonist that induces a half-maximal response, by plotting the fold induction against the logarithm of the agonist concentration.
Quantitative Data Presentation
The following tables summarize the in vitro performance of a representative potent this compound derivative and a selection of TLR7 agonists.
Table 1: In Vitro COX-1 and COX-2 Inhibition by a this compound Derivative and a Control Inhibitor. [1]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound Derivative (Compound 13) | 14.35 | 0.09 | 159.5 |
| Celecoxib (Control) | >10,000 | 40.00 | >250 |
Data for the this compound derivative is from a study on new this compound-based benzimidazothiazole derivatives.[1]
Table 2: In Vitro Activity of Selected TLR7 and TLR7/8 Agonists. [2]
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Primary Cytokine Profile |
| 561 (TLR7 selective) | 3.21 | >50 | IFN-α |
| 563 (TLR7 selective) | 2.89 | >50 | IFN-α |
| 574 (TLR7/8 dual) | 0.6 | 2.21 | IFN-α, TNF-α, IL-12 |
| 558 (TLR7/8 dual) | 0.18 | 5.34 | IFN-α, TNF-α, IL-12 |
| R848 (Resiquimod - TLR7/8 dual) | ~1.5 | ~4.5 | IFN-α, TNF-α, IL-12 |
EC50 values and cytokine profiles are indicative and can vary based on the specific assay and cell type used.
Mandatory Visualizations
The following diagrams illustrate the distinct signaling pathways activated by this compound (via COX-2 inhibition) and TLR7 agonists.
Caption: this compound's anti-inflammatory pathway via COX-2 inhibition.
References
- 1. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tilomisole
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Tilomisole, a compound used in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C17H11ClN2O2S[1] |
| Molecular Weight | 342.8 g/mol [1] |
| Physical State | Solid[2] |
| Appearance | White to yellow solid[2] |
| Melting Point | 118 °C[2] |
| UN Number | 2811 (for transport of toxic solids, organic, n.o.s.)[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Segregation and Collection:
-
Solid Waste: Place all solid this compound waste, including contaminated consumables such as weigh boats, filter paper, and gloves, into a dedicated, clearly labeled hazardous waste container.[3] The container must be made of a material compatible with the chemical and have a secure lid.[4] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Liquid Waste: Collect any liquid waste containing this compound, such as solutions or rinsates, in a separate, leak-proof, and chemically resistant container.[5] The first rinse of any glassware that contained this compound must be collected as hazardous waste.[6]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-proof sharps container.[7]
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[6]
-
Ensure that the storage area is well-ventilated.
-
Incompatible wastes should be segregated to prevent accidental reactions.[6]
-
Liquid waste containers should be stored in secondary containment trays to prevent spills.[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Follow all institutional procedures for waste pickup requests.
-
Never dispose of this compound down the drain or in the regular trash.[6]
Experimental Protocols for Waste Management
While specific experimental protocols for determining the optimal disposal method for this compound are not publicly available, the general principles of hazardous waste management are based on extensive toxicological and environmental impact studies of similar chemical compounds. The procedures outlined above are derived from established best practices for handling toxic organic solids in a laboratory setting.[2][3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C17H11ClN2O2S | CID 42747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. unsw.edu.au [unsw.edu.au]
Essential Safety and Handling Protocols for Tilomisole
Disclaimer: This document provides guidance on the safe handling of Tilomisole, a potent anti-inflammatory agent, based on general best practices for hazardous pharmaceutical compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from protocols for similar research-stage, bioactive molecules. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations and to perform a risk assessment for your specific use case.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a bioactive compound with potential anti-inflammatory properties. As with any novel chemical entity, it should be handled as a hazardous substance. Potential hazards include skin and eye irritation, allergic reactions, and unknown long-term effects.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Operation | Required PPE | Specifications |
| Handling Solids (weighing, aliquoting) | Double nitrile gloves, lab coat, safety glasses with side shields, and a fit-tested N95 or higher respirator.[3] | Use a chemical fume hood or a ventilated balance enclosure. |
| Handling Solutions (diluting, mixing) | Double nitrile gloves, lab coat, and safety glasses with side shields. | Perform all operations in a chemical fume hood. |
| Animal Dosing | Double nitrile gloves, disposable gown, safety glasses, and a fit-tested N95 or higher respirator. | Use a ventilated cage changing station or a biological safety cabinet. |
| Spill Cleanup | Chemical-resistant gloves (nitrile or neoprene), disposable gown, safety goggles, and a respirator with appropriate cartridges. | Refer to the spill cleanup kit for specific PPE. |
Operational Procedures for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
A high-level workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the available safety information and the specific standard operating procedure (SOP) for the experiment.
-
Don the required PPE as specified in Table 1.
-
Prepare the work area by lining the chemical fume hood with absorbent bench paper.
-
-
Weighing Solid this compound:
-
Use a ventilated balance enclosure or a dedicated chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Carefully transfer the required amount of solid this compound to a tared container.
-
Clean the spatula and the weighing area with a damp wipe after use.
-
-
Preparing Solutions:
-
Perform all dilutions and solution preparations within a chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.[3]
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Response Plan
| Spill Type | Immediate Action | Cleanup Procedure |
| Small Spill (<1g or <10mL) | Alert personnel in the immediate area. | Don appropriate PPE. Cover the spill with absorbent material. Gently collect the material into a hazardous waste container. Clean the area with a deactivating solution or soap and water. |
| Large Spill (>1g or >10mL) | Evacuate the area and close the doors. | Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
| Personal Contamination | Remove contaminated clothing immediately. | For skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[1][3] |
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Table 3: this compound Waste Disposal
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste (gloves, bench paper, pipette tips) | Labeled, sealed plastic bag or container. | Place in the designated hazardous solid waste stream. |
| Liquid Waste (unused solutions, contaminated solvents) | Labeled, sealed, and chemically compatible waste container. | Place in the designated hazardous liquid waste stream. Do not mix with incompatible waste streams. |
| Sharps (needles, scalpels) | Puncture-proof sharps container. | Dispose of as hazardous sharps waste. |
Proper labeling of all waste containers with the chemical name ("this compound") and hazard warnings is mandatory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
